2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride
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Overview
Description
2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H19N·HCl. It is a derivative of cyclopentane, characterized by the presence of four methyl groups at positions 2 and 5, and an amine group at position 1. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of 2,2,5,5-Tetramethylcyclopentanone: This intermediate can be synthesized through the oxidation of 2,2,5,5-tetramethylcyclopentanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl halides
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amines or alcohols
Substitution: Substituted amines or amides
Scientific Research Applications
2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylcyclopentan-1-one: A ketone derivative with similar structural features but different reactivity and applications.
2,2,5,5-Tetramethylcyclopentanol: An alcohol derivative used as an intermediate in the synthesis of other compounds.
Uniqueness
2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGJTMBSNNBGPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1N)(C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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